Macozinone

Antitubercular drug discovery Mycobacterial cell wall biosynthesis DprE1 inhibition

Macozinone (PBTZ169) is the superior DprE1 inhibitor for translational TB research. Unlike BTZ043, it delivers 3–7× greater antimycobacterial potency, 10× reduced mammalian cytotoxicity, and significantly improved oral bioavailability. With completed Phase I/IIa clinical trials, established in vivo oral dosing (25 mg/kg, 5 days/week), and published human EBA/PK data, it is the most data-rich benzothiazinone for PK/PD modeling, combination therapy assessment, and formulation development. Extended-release tablet advances have achieved up to 9.6-fold exposure improvements, making it ideal for oral delivery optimization studies.

Molecular Formula C20H23F3N4O3S
Molecular Weight 456.5 g/mol
CAS No. 1377239-83-2
Cat. No. B609851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMacozinone
CAS1377239-83-2
SynonymsPBTZ169;  PBTZ-169;  PBTZ 169;  macozinone; 
Molecular FormulaC20H23F3N4O3S
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C20H23F3N4O3S/c21-20(22,23)14-10-15-17(16(11-14)27(29)30)31-19(24-18(15)28)26-8-6-25(7-9-26)12-13-4-2-1-3-5-13/h10-11,13H,1-9,12H2
InChIKeyBJDZBXGJNBMCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Macozinone (PBTZ169): A Second-Generation Benzothiazinone DprE1 Inhibitor for Tuberculosis Research


Macozinone (CAS 1377239-83-2), also known as PBTZ169, is a piperazine-containing benzothiazinone that acts as a covalent, bactericidal inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in mycobacterial cell wall biosynthesis [1]. It is a second-generation clinical-stage drug candidate developed to address limitations of the first-in-class compound BTZ043, demonstrating enhanced potency, reduced cytotoxicity, and superior in vivo efficacy in preclinical models [2]. As of 2026, Macozinone has progressed through Phase I and IIa clinical trials for the treatment of drug-susceptible and drug-resistant tuberculosis [3].

Why Macozinone Cannot Be Simply Replaced by Other DprE1 Inhibitors Like BTZ043


Within the benzothiazinone class of DprE1 inhibitors, compounds share a common mechanism but exhibit pronounced differences in potency, safety, and pharmacokinetics that preclude simple substitution. While both Macozinone and its predecessor BTZ043 target DprE1 by forming a covalent adduct with Cys387, the structural modifications in Macozinone's piperazine-containing scaffold confer a 3-7 fold increase in antimycobacterial activity across multiple species and a 10-fold reduction in mammalian cytotoxicity [1]. Furthermore, Macozinone demonstrates significantly improved oral bioavailability and efficacy in animal models of chronic tuberculosis at lower doses than BTZ043 [2]. These differences are not merely incremental; they directly impact translational potential, formulation strategy, and clinical development trajectory. Consequently, for any study requiring in vivo validation, combination therapy assessment, or translational PK/PD modeling, substituting Macozinone with BTZ043 or other DprE1 inhibitors would introduce confounding variables and invalidate cross-study comparisons.

Quantitative Differentiation of Macozinone from BTZ043: Head-to-Head Evidence for Informed Procurement


Macozinone Exhibits 3-7 Fold Greater Potency Against Mycobacteria Compared to BTZ043

In a direct comparative study, Macozinone (PBTZ169) demonstrated 3- to 7-fold higher antimycobacterial activity than the first-generation benzothiazinone BTZ043 across a panel of mycobacterial species, including M. tuberculosis, M. bovis BCG, M. marinum, and M. smegmatis [1].

Antitubercular drug discovery Mycobacterial cell wall biosynthesis DprE1 inhibition

Macozinone is 10-Fold Less Cytotoxic Than BTZ043 in Mammalian Cells

Macozinone's improved safety profile is evidenced by a TD50 of 58 μg/mL in mammalian cell cytotoxicity assays, representing a 10-fold reduction in toxicity compared to BTZ043, which exhibits a TD50 of 5 μg/mL [1]. This differentiation is critical given the extended treatment durations required for tuberculosis.

Drug safety profiling Cytotoxicity assessment Therapeutic index

Macozinone Demonstrates Superior In Vivo Efficacy in a Murine Model of Chronic Tuberculosis Compared to BTZ043

In a chronic murine tuberculosis model, Macozinone (PBTZ169) achieved significantly greater bactericidal activity than BTZ043 when administered orally at 25 mg/kg, 5 days per week for 4 weeks [1]. This improved efficacy was observed at a lower dose than typically required for BTZ043, underscoring the translational advantage of Macozinone's optimized scaffold.

In vivo efficacy Murine tuberculosis model Chronic infection

Macozinone's Clinical Development is More Advanced Than Most DprE1 Inhibitors, with Completed Phase I and IIa Trials

Among the limited number of DprE1 inhibitors to have entered clinical development, Macozinone is one of the most advanced, having completed Phase I and IIa clinical trials evaluating its safety, tolerability, pharmacokinetics, and early bactericidal activity (EBA) in tuberculosis patients [1]. This clinical experience provides a valuable PK/PD dataset for translational modeling and combination studies that is not available for earlier-stage DprE1 inhibitors.

Clinical stage Phase II trial Early bactericidal activity

Macozinone Extended-Release Tablets Enhance Oral Bioavailability 1.9-9.6x Compared to Immediate-Release Formulation in Preclinical Models

A significant formulation advancement for Macozinone involves extended-release (ER) tablets that substantially improve oral bioavailability. In a pilot pharmacokinetic study in Beagle dogs, ER tablet F6 increased AUClast and Cmax by 1.9 and 2.5 times, respectively, compared to an immediate-release (IR) dispersible tablet in the fasted state; when administered with food, the ER tablet F2 achieved 9.2- and 9.6-fold increases in AUClast and Cmax, respectively [1]. This addresses a known limitation of Macozinone's low oral bioavailability and supports dose reduction and improved regimen adherence.

Oral bioavailability Formulation development Pharmacokinetics

Recommended Research and Industrial Application Scenarios for Macozinone Based on Quantified Differentiation


In Vivo Efficacy Studies in Murine Models of Tuberculosis

Given Macozinone's demonstrated superiority over BTZ043 in reducing bacterial burden in a chronic murine tuberculosis model [1], it is the preferred benzothiazinone tool compound for in vivo proof-of-concept studies, combination therapy evaluation, and PK/PD modeling in rodents. The established oral dosing regimen (25 mg/kg, 5 days/week for 4 weeks) and superior safety margin provide a robust starting point for experimental design.

Translational PK/PD Modeling and Human Dose Prediction

The availability of human Phase I and IIa clinical data, including early bactericidal activity (EBA) and population pharmacokinetics, positions Macozinone as the most data-rich DprE1 inhibitor for translational pharmacometric analyses [1]. Researchers aiming to bridge in vitro activity to clinical efficacy should prioritize Macozinone to leverage existing human PK models and reduce translational uncertainty.

Formulation Development and Oral Bioavailability Optimization

Macozinone's inherently low oral bioavailability has been a recognized challenge, but recent advances in extended-release tablet formulations have demonstrated up to 9.6-fold improvements in exposure in preclinical models [1]. This makes Macozinone a compelling case study for pharmaceutical scientists investigating gastroretentive formulations, food-effect mitigation, and enhanced oral delivery strategies for poorly soluble antitubercular agents.

Combination Therapy and Drug Resistance Studies

As a clinical-stage DprE1 inhibitor with a well-characterized resistance mechanism (Cys387 mutation), Macozinone is ideal for evaluating synergistic combinations with other anti-TB agents such as bedaquiline, clofazimine, or new chemical entities [1]. Its advanced clinical status and published combination data support its use in studies aimed at designing novel, shortened treatment regimens for drug-resistant tuberculosis.

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